molecular formula C16H17N3O7S2 B1668866 Cefoxitin CAS No. 35607-66-0

Cefoxitin

货号: B1668866
CAS 编号: 35607-66-0
分子量: 427.5 g/mol
InChI 键: WZOZEZRFJCJXNZ-ZBFHGGJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

头孢西丁是一种由默克公司开发的第二代头孢菌素类抗生素。它是一种半合成广谱抗生素,用于静脉注射。 头孢西丁来源于头孢霉素 C,由链霉菌属乳酸链霉菌产生 . 它对多种细菌感染有效,包括革兰氏阳性和革兰氏阴性细菌引起的感染 .

化学反应分析

Hydrolysis of the β-Lactam Ring

Condition Reaction Outcome Kinetics Reference
β-lactamase exposureHydrolysis at the β-lactam ring, though slower than non-methoxy cephalosporinsRate reduced by 7α-methoxy group
Acidic (pH < 4)Ring opening via protonation of the amide nitrogen, forming inactive metabolitesFirst-order kinetics at pH 3
Alkaline (pH > 8)Hydrolysis via nucleophilic attack by hydroxide ionsFaster degradation above pH 8

The 7α-methoxy group sterically hinders β-lactamase binding, conferring resistance to enzymatic hydrolysis .

Degradation Under Stress Conditions

Forced degradation studies reveal pathways leading to impurities:

Key Impurities and Formation Conditions

Impurity Structure Formation Condition Mechanism
Impurity A(2R,6R,7S)-3-((carbamoyloxy)methyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acidMethanol + triethylamine (24 hrs, RT)Carbamate side-chain rearrangement
Impurity BMethoxylated derivative at C-7Oxidative methoxylationtert-butyl hypochlorite + NaOMe

These impurities form during synthesis or storage, necessitating strict quality control .

Solution Stability and pH Dependence

This compound sodium’s aqueous stability is pH-sensitive:

pH Stability (25°C) Decomposition Rate (k, h⁻¹)
3–4Rapid degradation (10% loss in <24 hrs)0.021 ± 0.003
5–7Maximum stability (10% loss over 48 hrs)0.004 ± 0.001
8–9Moderate degradation (10% loss in ~12 hrs)0.015 ± 0.002

Degradation follows first-order kinetics, with optimal stability in neutral solutions .

Solid-State Thermal Decomposition

Thermal stability varies between amorphous and crystalline forms:

Form Decomposition Onset Primary Pathway Half-Life (25°C)
Amorphous80°COxidative cleavage of thiophene ring6 months
Crystalline120°Cβ-lactam ring degradation>24 months

Crystalline this compound exhibits superior stability due to reduced hygroscopicity .

Interactions with Analytical Reagents

This compound interferes with common laboratory assays:

Assay Interference Mechanism Clinical Impact
Jaffé reaction (creatinine)This compound (>100 µg/mL) complexes with picrate ionsFalse ↑ serum creatinine
Urinary glucoseReduction of cupric ions by thiophene metabolitesFalse-positive glucose

Synthetic Modifications

This compound’s synthesis from cephamycin C involves:

  • Methoxylation : Introduction of 7α-methoxy group via Streptomyces lactamdurans fermentation .

  • Side-Chain Functionalization : Acylation with 2-thienylacetyl chloride to enhance Gram-negative activity .

科学研究应用

Clinical Applications

Cefoxitin is utilized in various medical scenarios, including:

  • Intra-abdominal Infections : this compound is often used as a first-line treatment for intra-abdominal infections due to its effectiveness against both aerobic and anaerobic organisms. A study indicated that this compound monotherapy was noninferior to traditional regimens for treating intra-amniotic infections and endometritis .
  • Surgical Prophylaxis : Administered before surgical procedures, this compound helps prevent postoperative infections. It has shown efficacy in reducing infection rates in patients undergoing surgeries involving the gastrointestinal tract .
  • Bone and Joint Infections : this compound has been successfully used to treat osteomyelitis and other bone-related infections, demonstrating high cure rates in clinical trials .
  • Respiratory Tract Infections : It is effective against pneumonia and bronchitis caused by susceptible bacteria. Its use in treating lung infections has been well-documented .
  • Gynecological Infections : this compound is employed in treating pelvic inflammatory disease and other female genital tract infections due to its broad spectrum of activity .

Clinical Trial on Efficacy

A clinical trial involving 143 patients with severe infections showed that this compound achieved a 93% rate of cure or improvement. Notably, it was effective in treating bacteremic patients, with a 95% success rate in eradicating the infecting organism .

Intra-amniotic Infection Study

In a retrospective cohort study comparing pre- and post-implementation of this compound guidelines, the use of this compound significantly reduced serious clinical events post-delivery without increasing adverse outcomes . The study involved 472 patients, highlighting the antibiotic's effectiveness in managing chorioamnionitis and endometritis.

Treatment of Anaerobic Infections

A study reported that this compound was effective in treating anaerobic infections, with an 86% success rate in eradicating the infecting anaerobic organism among treated patients .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other antibiotics in specific applications:

Infection TypeThis compound Efficacy (%)Alternative AntibioticsAlternative Efficacy (%)
Intra-abdominal Infections93Ampicillin + Gentamicin85
Bone and Joint Infections90Vancomycin88
Respiratory Tract Infections92Ceftriaxone87
Gynecological Infections91Clindamycin89

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as drug eruptions (1.4%), asymptomatic serum transaminase elevation (2%), and thrombophlebitis (5%) during intravenous administration. Serious adverse reactions are rare .

作用机制

头孢西丁通过抑制细菌细胞壁合成发挥作用。 它与青霉素结合蛋白 (PBP) 结合,阻止它们在构成细菌细胞壁的肽聚糖层之间形成交联 . 这种对细胞壁合成的干扰最终导致细菌裂解死亡 .

6. 与相似化合物的比较

头孢西丁常与其他第二代头孢菌素和头孢菌素类药物比较。类似的化合物包括:

相似化合物的比较

Cefoxitin is often compared with other second-generation cephalosporins and cephamycins. Similar compounds include:

生物活性

Cefoxitin is a semisynthetic beta-lactam antibiotic belonging to the cephamycin class, primarily effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including anaerobic organisms. It was developed from cephamycin C, produced by Streptomyces lactamdurans. This compound is notable for its resistance to degradation by beta-lactamases, which enhances its antibacterial efficacy against resistant strains.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan layers, which is essential for maintaining cell wall integrity. This action leads to cell lysis and death, particularly in actively dividing bacteria.

Antibacterial Spectrum

This compound demonstrates significant activity against various pathogens, including:

  • Gram-positive Bacteria : Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae.
  • Gram-negative Bacteria : Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis.
  • Anaerobic Bacteria : Bacteroides fragilis, Clostridium species.

The following table summarizes the in vitro effectiveness of this compound against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Range (µg/mL) Resistance Status
Staphylococcus aureus0.5 - 4MRSA susceptible
Escherichia coli1 - 32Ampicillin-resistant strains
Bacteroides fragilis0.25 - 2Generally susceptible
Klebsiella pneumoniae2 - 16Variable resistance

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in treating various infections. A notable clinical trial involved 143 patients with serious infections, where this compound achieved a cure or improvement rate of 93%. Specifically, bacteremic patients treated with this compound showed a 95% success rate in eradicating the infecting organism .

Case Studies

  • Intra-amniotic Infections : A retrospective cohort study evaluated the efficacy of this compound as first-line therapy for intra-amniotic infections and endometritis. The study found that patients treated with this compound had noninferior outcomes compared to traditional antimicrobial regimens. The odds of experiencing serious clinical events post-delivery were significantly lower in the this compound group (adjusted odds ratio = 0.37) compared to those receiving traditional therapies .
  • Anaerobic Infections : In another study focusing on anaerobic infections, all cases were either cured or improved with this compound treatment, with an elimination rate of the infecting anaerobic organism at 86% .

Resistance Patterns

This compound's ability to resist degradation by certain beta-lactamases makes it a valuable option against resistant bacterial strains. Comparative studies indicated that it is more effective than other cephalosporins against ampicillin-resistant strains of E. coli and indole-positive strains of Proteus . However, it is essential to monitor for potential resistance development, particularly in clinical settings where its use is prevalent.

Safety Profile

This compound is generally well tolerated; common side effects include thrombophlebitis and skin rash. Importantly, it has not been associated with adverse renal effects . Its safety profile makes it suitable for use in various patient populations, including pregnant women when indicated.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of cefoxitin’s activity against β-lactamase-producing bacteria, and how does this inform its clinical applications?

this compound, a cephamycin antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Its structural stability against hydrolysis by many β-lactamases (particularly AmpC) makes it effective against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and methicillin-resistant Staphylococcus aureus (MRSA) when combined with phenotypic resistance markers . Methodologically, researchers should use broth microdilution or disk diffusion tests to confirm susceptibility, referencing Clinical and Laboratory Standards Institute (CLSI) breakpoints (e.g., ≤18 mm inhibition zone for methicillin resistance in Staphylococcus spp.) .

Q. What standardized protocols are recommended for assessing this compound susceptibility in Gram-negative pathogens?

Disk diffusion (30 µg this compound disk) and automated systems (e.g., VITEK®2) are widely used. For ESBL-producing Escherichia coli, minimum inhibitory concentration (MIC) testing is critical. A 2024 pharmacological study recommended targeting free this compound concentrations above the MIC for ≥50% of the dosing interval (T>MIC = 50%) to achieve efficacy in pyelonephritis models . Researchers must validate phenotypic results with genotypic assays (e.g., mecA PCR for MRSA) to resolve discrepancies between automated systems and molecular methods .

Advanced Research Questions

Q. How should researchers address contradictions between phenotypic and genotypic this compound resistance data in coagulase-negative staphylococci (CoNS)?

Phenotypic resistance (e.g., VITEK®2) may not always align with mecA gene presence due to regulatory mutations or alternative resistance mechanisms. A 2017 study found that 6.3% of methicillin-resistant CoNS isolates lacked mecA but exhibited resistance via altered PBPs or efflux pumps . Methodological solutions include:

  • Performing D-tests to detect inducible clindamycin resistance.
  • Using population analysis profiling (PAP) to assess heteroresistance.
  • Cross-referencing automated system results with manual MIC determinations .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models optimize this compound dosing in renal impairment while avoiding assay interference?

this compound’s interference with creatinine assays (via Jaffe method) necessitates alternative biomarkers (e.g., cystatin C) in clinical trials. Pharmacokinetic studies recommend:

  • In mild renal impairment (GFR >30 mL/min): Extend dosing intervals to 8–12 hours.
  • In severe impairment (GFR <30 mL/min): Avoid serum creatinine monitoring within 6–8 hours post-infusion due to false elevations .
  • For severe infections, continuous infusion (6 g/day) achieves T>4× MIC targets in 90% of ESBL-EC isolates .

Q. How do experimental designs for this compound prophylaxis studies mitigate bias in surgical site infection trials?

A 2018 double-blind RCT compared single-dose (2 g) vs. three-dose (2 g q4h) this compound regimens in cesarean sections. Key methodological considerations include:

  • Stratified randomization by rupture of membranes duration.
  • Blinding clinicians to placebo vs. active drug allocation.
  • Using chi-squared tests to compare endometritis rates (27.6% placebo vs. 5.2% three-dose; p<0.01) .
  • Power calculations to detect ≥15% absolute risk reduction.

Q. Methodological Recommendations

  • For MIC Testing : Use cation-adjusted Mueller-Hinton broth and validate results with Etest® strips for precision .
  • In Data Analysis : Apply Fisher’s exact test for small sample sizes (e.g., rare resistance phenotypes) and logistic regression for multivariate predictors of resistance .
  • In Protocol Design : Adhere to PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, particularly for comparative efficacy studies .

属性

IUPAC Name

(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOZEZRFJCJXNZ-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022764
Record name Cefoxitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.95e-01 g/L
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal action of cefoxitin results from inhibition of cell wall synthesis.
Record name Cefoxitin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

35607-66-0
Record name Cefoxitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35607-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefoxitin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefoxitin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefoxitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefoxitin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOXITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OEV9DX57Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-167, 149.5 °C
Record name Cefoxitin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。